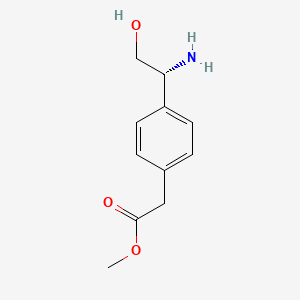
(R)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyethyl group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-4-(1-amino-2-hydroxyethyl)phenol.
Esterification: The key step involves the esterification of the phenolic hydroxyl group with methyl acetate under acidic or basic conditions. Common reagents used include sulfuric acid or sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate may involve large-scale esterification processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- N-{4-[(1R)-1-amino-2-hydroxyethyl]phenyl}acetamide
Uniqueness
®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl 2-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(12)7-13/h2-5,10,13H,6-7,12H2,1H3/t10-/m0/s1 |
InChI 键 |
AOYRPQDWGMUXFP-JTQLQIEISA-N |
手性 SMILES |
COC(=O)CC1=CC=C(C=C1)[C@H](CO)N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


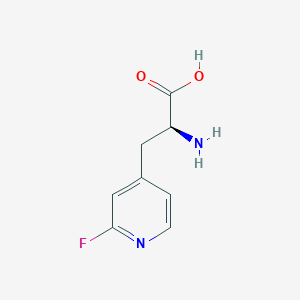
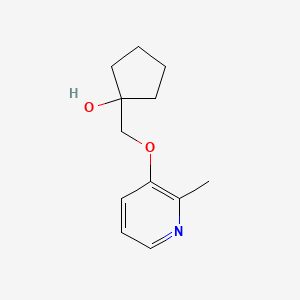
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)
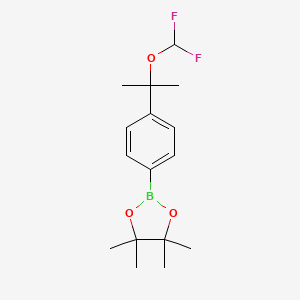


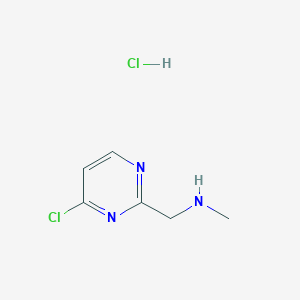
![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)

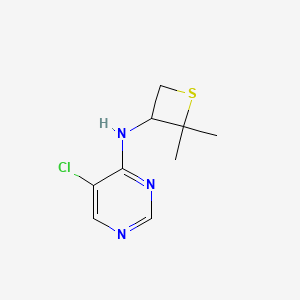

![6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol](/img/structure/B13328332.png)

